molecular formula C12H16N2O4S B14144206 N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide CAS No. 22184-96-9

N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide

Katalognummer: B14144206
CAS-Nummer: 22184-96-9
Molekulargewicht: 284.33 g/mol
InChI-Schlüssel: XKJWQDBHVIZZMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide is a chemical compound with the molecular formula C12H16N2O4S. It is known for its unique structure, which includes a morpholine ring attached to a sulfonyl group and a phenyl ring connected to an acetamide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with morpholine, followed by reduction and acetylation steps. The general synthetic route can be summarized as follows:

    Formation of 3-nitrobenzenesulfonyl chloride: This is achieved by reacting 3-nitrobenzenesulfonic acid with thionyl chloride.

    Reaction with morpholine: The 3-nitrobenzenesulfonyl chloride is then reacted with morpholine to form 3-(morpholine-4-sulfonyl)nitrobenzene.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acetylation: Finally, the amine group is acetylated using acetic anhydride to yield this compound

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same general synthetic route described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may disrupt bacterial cell membranes and induce the production of reactive oxygen species (ROS), leading to bacterial cell death. In anticancer research, it may inhibit specific signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide can be compared with other similar compounds, such as:

    N-(2-Hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide: Similar structure but with a hydroxyethyl group instead of an acetamide group.

    4-(3-Bromophenylsulfonyl)morpholine: Contains a bromophenyl group instead of an acetamide group.

    4-(3-Nitrophenylsulfonyl)morpholine: Contains a nitrophenyl group instead of an acetamide group .

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.

Eigenschaften

CAS-Nummer

22184-96-9

Molekularformel

C12H16N2O4S

Molekulargewicht

284.33 g/mol

IUPAC-Name

N-(3-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C12H16N2O4S/c1-10(15)13-11-3-2-4-12(9-11)19(16,17)14-5-7-18-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,15)

InChI-Schlüssel

XKJWQDBHVIZZMP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.